molecular formula C21H20O5 B1163463 Glyurallin A CAS No. 199331-36-7

Glyurallin A

Cat. No.: B1163463
CAS No.: 199331-36-7
InChI Key:
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Description

Glyurallin A is a naturally occurring compound isolated from the roots of Glycyrrhiza uralensis, commonly known as licorice. It belongs to the class of pterocarpans, which are a type of isoflavonoid. This compound has garnered significant attention due to its potent biological activities, particularly its antigenotoxic effects against carcinogenic compounds such as N-methyl-N-nitrosourea .

Scientific Research Applications

Glyurallin A has a wide range of scientific research applications:

Mechanism of Action

Glyurallin A inhibits α-Glucosidase, which is an enzyme involved in the breakdown of carbohydrates . This inhibition can be used in the study of anti-diabetes .

Safety and Hazards

Glyurallin A is not classified under any physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyurallin A involves several steps, starting from the extraction of Glycyrrhiza uralensis roots. The powdered ethanolic extract of the root is sequentially suspended in solvents like n-hexane, carbon tetrachloride, dichloromethane, ethyl acetate, and ethanol. Each solvent-soluble fraction is then assayed for antimutagenic activity. The dichloromethane soluble fraction, exhibiting the highest antimutagenicity, is further purified using silica gel chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as described above. The scalability of these methods would depend on the availability of raw materials and the efficiency of the purification techniques.

Chemical Reactions Analysis

Types of Reactions: Glyurallin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its biological activity.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Comparison with Similar Compounds

  • Glyasperin B
  • Licoricidin
  • 1-Methoxyphaseollin
  • Licoisoflavone B

Comparison: Glyurallin A is unique among these compounds due to its potent antigenotoxic effects and its ability to inhibit α-glucosidase at very low concentrations (IC50 = 0.3 μM) . While other similar compounds also exhibit biological activities, this compound’s dual role in cancer chemoprevention and anti-diabetic therapy sets it apart.

Properties

IUPAC Name

1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,22-23H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAIWNGAMDGGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199331-36-7, 213130-81-5
Record name Glyurallin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYURALLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VV8RRP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyurallin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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